Ethyl 3-amino-3-(acetamidoimino)propanoate
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Overview
Description
Ethyl 3-amino-3-(acetamidoimino)propanoate is a chemical compound with the molecular formula C7H13N3O3 and a molecular weight of 187.20 g/mol . This compound is primarily used for research purposes and has various applications in the fields of chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-amino-3-(acetamidoimino)propanoate typically involves multiple steps. One common method starts with the reaction of ethyl 3-aminopropanoate with acetamidine hydrochloride under basic conditions. The reaction is carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours. After the reaction is complete, the product is purified by recrystallization or column chromatography .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors and automated systems are often used to improve efficiency and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-amino-3-(acetamidoimino)propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amino and acetamidoimino groups can participate in nucleophilic substitution reactions with suitable electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of corresponding oxo derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted amine or amide derivatives.
Scientific Research Applications
Ethyl 3-amino-3-(acetamidoimino)propanoate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes
Mechanism of Action
The mechanism of action of ethyl 3-amino-3-(acetamidoimino)propanoate involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or receptor agonist/antagonist, depending on its structure and the target molecule. The amino and acetamidoimino groups play a crucial role in binding to the active site of enzymes or receptors, thereby modulating their activity .
Comparison with Similar Compounds
Similar Compounds
Ethyl 3-(propylamino)propanoate: Similar structure but with a propyl group instead of an acetamidoimino group.
Ethyl 3-(pyridin-2-ylamino)propanoate: Contains a pyridinyl group, offering different chemical properties and biological activities
Uniqueness
Ethyl 3-amino-3-(acetamidoimino)propanoate is unique due to the presence of both amino and acetamidoimino groups, which provide distinct reactivity and potential biological activities. This combination of functional groups makes it a valuable compound for research and development in various scientific fields .
Properties
IUPAC Name |
ethyl (3Z)-3-(acetylhydrazinylidene)-3-aminopropanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N3O3/c1-3-13-7(12)4-6(8)10-9-5(2)11/h3-4H2,1-2H3,(H2,8,10)(H,9,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLOICOSVXPGKCC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=NNC(=O)C)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C/C(=N/NC(=O)C)/N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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